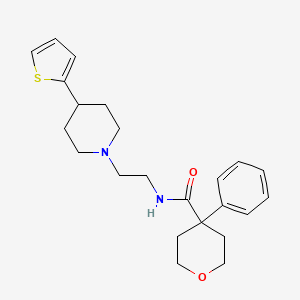

4-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-phenyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2S/c26-22(23(10-16-27-17-11-23)20-5-2-1-3-6-20)24-12-15-25-13-8-19(9-14-25)21-7-4-18-28-21/h1-7,18-19H,8-17H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIUARWIGPCNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A tetrahydropyran ring

- A carboxamide functional group

- A piperidine moiety substituted with a thiophene ring

This unique arrangement contributes to its biological activity, particularly in targeting specific receptors and enzymes.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymes : It has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is crucial in the metabolism of glucocorticoids, thereby influencing metabolic syndrome conditions such as type 2 diabetes and obesity .

- CNS Activity : The compound has potential neuroprotective effects, possibly beneficial in treating cognitive impairments and neurodegenerative diseases like Alzheimer's .

- Antitumor Activity : Preliminary studies suggest it may possess cytotoxic properties against various cancer cell lines, indicating potential as an anti-cancer agent .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Case Study 1: Neuroprotective Effects

A study conducted on transgenic mice models for Alzheimer's disease demonstrated that administration of the compound led to improved cognitive function and reduced amyloid plaque formation. The mechanism was attributed to the modulation of neuroinflammatory pathways .

Case Study 2: Antitumor Activity

In vitro testing against various cancer cell lines revealed that the compound induced apoptosis in MCF7 breast cancer cells. The study highlighted its ability to activate caspase pathways, suggesting its role as a potential chemotherapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

Target Compound

- Core : Tetrahydro-2H-pyran.

- Substituents :

- 4-Phenyl group.

- Ethyl-linked carboxamide connecting to 4-(thiophen-2-yl)piperidine.

Analog 1: (R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17, )

- Core : Piperidine.

- Substituents :

- Naphthalen-1-yl ethyl group.

- Tetrahydro-2H-pyran-4-ylmethyl carboxamide.

Analog 2: 4-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinazolin-2-amine (Compound 9g, )

- Core : Quinazoline.

- Substituents :

- 4-Phenyl group.

- Ethyl-linked piperidine.

- Key Difference: Quinazoline core introduces aromaticity and planar geometry, enhancing π-π stacking interactions in receptor binding compared to the non-aromatic tetrahydro-2H-pyran .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | HPLC Retention Time (min) |

|---|---|---|---|

| Target Compound | ~450 (estimated) | ~3.5 | N/A |

| Compound 17 () | 381.2 | ~4.2 | 1.07 |

| Compound 9g () | 342.2 | ~2.8 | 4.78 |

*logP estimated via fragment-based methods.

Metabolic Stability

- Target Compound : Thiophene may undergo CYP450-mediated oxidation, but piperidine and tetrahydro-2H-pyran could slow metabolism compared to naphthalene-containing analogs .

- Compound 17 : Microsomal stability assays (human/mouse liver) indicate moderate stability (t1/2 ~30–60 min), with naphthalene contributing to rapid oxidation .

- Quinazoline Derivatives () : Aromatic cores may increase metabolic resistance, though shorter alkyl chains (e.g., ethyl in Compound 9g) reduce half-life compared to bulkier analogs .

Therapeutic Potential

- Thiophene may enhance dopamine receptor affinity .

- Compound 17 : Naphthalene’s bulkiness could limit blood-brain barrier penetration, favoring peripheral targets .

- Quinazoline Derivatives (): Validated as A2A adenosine receptor antagonists, indicating applications in Parkinson’s disease or inflammation .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, and how can they be addressed methodologically?

- Answer : The synthesis involves multi-step reactions with competing reactive sites (e.g., amide bonds, thiophene rings). Protecting groups (e.g., tert-butoxycarbonyl for amines) are critical to prevent side reactions during coupling steps . Optimizing solvent polarity (e.g., dichloromethane for nucleophilic substitutions) and temperature (reflux for cyclization) improves yield . Reaction progress should be monitored via TLC or HPLC-MS to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry of the tetrahydropyran ring and piperidine-thiophene linkage. High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) . Purity is validated via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers design preliminary biological activity assays for this compound?

- Answer : Prioritize in vitro assays:

- Enzyme inhibition : Screen against kinases (e.g., MAPK) or GPCRs using fluorescence polarization .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility : Pre-test in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in hypothesized binding mechanisms for this compound?

- Answer : Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., serotonin receptors). Density Functional Theory (DFT) calculates electron density maps to identify reactive sites on the thiophene ring and amide group . Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories . Cross-validate with experimental SPR (surface plasmon resonance) binding affinity data .

Q. What strategies optimize regioselectivity during the piperidine-thiophene coupling step?

- Answer :

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- Temperature control : Lower temperatures (0–5°C) favor mono-substitution over di-adducts .

- Table :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 20–25% |

| Solvent | DMF | 15% |

| Temperature | 0°C | 30% |

Q. How should researchers address discrepancies in solubility data reported for this compound?

- Answer : Perform systematic solubility profiling:

- Solvent gradient : Test in DMSO, ethanol, PBS (pH 7.4), and simulated gastric fluid.

- Techniques : Use nephelometry for turbidity measurements and LC-MS for quantification .

- Temperature dependence : Measure solubility at 25°C vs. 37°C to mimic physiological conditions . Contradictions may arise from polymorphic forms; confirm crystallinity via X-ray diffraction .

Q. What advanced analytical methods validate the compound’s stability under physiological conditions?

- Answer :

- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation products via LC-QTOF .

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify half-life (t₁/₂) via LC-MS/MS .

Methodological Guidance

Q. How to design a SAR (Structure-Activity Relationship) study for derivatives of this compound?

- Answer :

- Core modifications : Synthesize analogs with substituted thiophenes (e.g., 3-bromo vs. 2-methyl) or varied piperidine N-substituents .

- Bioisosteres : Replace tetrahydropyran with cyclohexane or morpholine rings to assess ring flexibility .

- Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .

Q. What experimental controls are critical in assessing off-target effects in cellular assays?

- Answer :

- Negative controls : Include vehicle (DMSO) and non-targeting siRNA.

- Positive controls : Use known inhibitors (e.g., staurosporine for kinases).

- Counter-screens : Test against unrelated enzymes (e.g., carbonic anhydrase) to rule out pan-assay interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.